Acarbose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Acarbose in Type-II Diabetes Treatment

Specific Scientific Field: Endocrinology and Metabolism

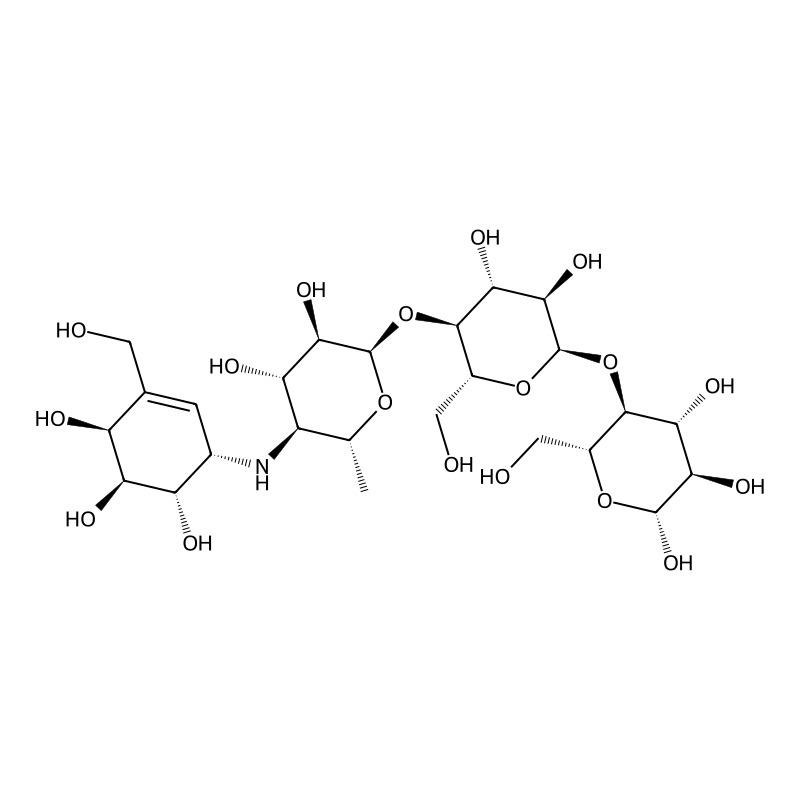

Comprehensive and Detailed Summary of the Application: Acarbose is widely used in the treatment of type-II diabetes . It is a complex disaccharide with cyclohexanol, amino sugar, and two molecules of dextrose in its structure . It inhibits glycosidase in the intestines, slowing down the decomposition of starch and disaccharides into glucose, and delaying the digestion of ingested carbohydrates .

Detailed Description of the Methods of Application or Experimental Procedures: Acarbose is administered orally. It has stronger inhibitory activities on intestinal sucrase, maltase, dextrinase, and glucoamylase compared to its weak inhibitory effects on α-amylase .

Thorough Summary of the Results or Outcomes Obtained: The use of Acarbose results in a smaller increase in blood glucose concentration after meals, and the side effects are also small . It is widely used in type-II diabetes medication .

Acarbose in Microbial Fermentation

Specific Scientific Field: Microbiology and Biotechnology

Comprehensive and Detailed Summary of the Application: Acarbose is produced industrially through microbial fermentation, specifically using the strain Actinoplanes sp. SE50/110 .

Detailed Description of the Methods of Application or Experimental Procedures: In the industrial production of Acarbose, genetic engineering and fed-batch fermentation strategies are used . Transcriptome sequencing is applied to uncover more gene targets and rational genetic engineering is performed to increase Acarbose production .

Thorough Summary of the Results or Outcomes Obtained: Through genetic engineering based on transcriptome analysis and fed-batch culture strategy, the yield of Acarbose in the engineered strain increased by 58% compared to the parent strain, reaching 8.04 g/L .

Acarbose in Gut Microbiota Regulation

Specific Scientific Field: Microbiology and Gastroenterology

Comprehensive and Detailed Summary of the Application: Acarbose interacts with the gut flora, which plays a significant role in human health . It can be utilized to improve the efficacy and patient experience by measuring and regulating intestinal flora to achieve precise medicine intake .

Detailed Description of the Methods of Application or Experimental Procedures: Acarbose is administered orally and it interacts with the gut flora. The interactions between acarbose and intestinal flora are studied using various experimental methods .

Thorough Summary of the Results or Outcomes Obtained: Acarbose is able to be employed for treating and preventing more diseases by targeting the gut flora . It has been found to have significant interactions with the gut flora, which could potentially open up new uses .

Acarbose in Treating Various Diseases

Specific Scientific Field: Pharmacology and Therapeutics

Comprehensive and Detailed Summary of the Application: In addition to diabetes, acarbose plays a significant role in treating polycystic ovary syndrome, hypertensive heart disease, cardiovascular disease, ulcerative colitis , and it may also prolong human life expectancy .

Detailed Description of the Methods of Application or Experimental Procedures: Acarbose is administered orally for these treatments. It acts as an α-glucosidase inhibitor, decelerating the hydrolysis of starch and polysaccharides, delaying the generation of glucose to control the level of blood sugar after meals .

Thorough Summary of the Results or Outcomes Obtained: The therapeutic effects of acarbose are related to the intestinal flora . Many experiments have proven that acarbose has a wide range of therapeutic applications beyond diabetes treatment .

Acarbose in Inflammatory Cytokines Reduction

Specific Scientific Field: Immunology and Endocrinology

Comprehensive and Detailed Summary of the Application: Acarbose has been found to have a lowering effect on Tumor Necrosis Factor-alpha (TNF-α), an inflammatory cytokine . This suggests that Acarbose could be used in the treatment of conditions characterized by elevated levels of inflammatory cytokines .

Detailed Description of the Methods of Application or Experimental Procedures: Acarbose is administered orally. Its effect on inflammatory cytokines is studied through clinical trials and laboratory tests .

Thorough Summary of the Results or Outcomes Obtained: A meta-analysis revealed that 100mg/d of Acarbose is effective in decreasing C-reactive protein (CRP) levels, and has a prominent effect on lowering TNF-α .

Acarbose in Prolonging Human Life Expectancy

Specific Scientific Field: Gerontology and Endocrinology

Comprehensive and Detailed Summary of the Application: In addition to its role in treating various diseases, Acarbose has been suggested to have a role in prolonging human life expectancy .

Detailed Description of the Methods of Application or Experimental Procedures: Acarbose is administered orally. Its potential role in prolonging life expectancy is studied through epidemiological studies and clinical trials .

Thorough Summary of the Results or Outcomes Obtained: While the exact mechanisms are still under investigation, it is hypothesized that Acarbose’s effects on blood glucose control and gut microbiota may contribute to increased life expectancy .

Acarbose is a complex oligosaccharide that functions primarily as an inhibitor of carbohydrate-digesting enzymes, specifically alpha-glucosidase and pancreatic alpha-amylase. This compound is synthesized by soil bacteria, particularly from the genus Actinoplanes, and is utilized in the management of type 2 diabetes mellitus by delaying carbohydrate absorption in the intestines, which subsequently reduces postprandial blood glucose levels. Structurally, acarbose is characterized as a modified tetrasaccharide with a unique arrangement that allows it to mimic natural substrates, thereby effectively competing with them for enzyme binding sites .

As mentioned earlier, Acarbose functions by inhibiting alpha-glucosidase enzymes in the small intestine. This enzyme inhibition delays the breakdown of carbohydrates, leading to a gradual rise in blood sugar levels after meals []. This regulated blood sugar control is crucial for managing type 2 diabetes.

Acarbose acts through competitive inhibition of alpha-glucosidase and pancreatic alpha-amylase. The mechanism involves acarbose mimicking the transition state of oligosaccharides, effectively locking up these enzymes and preventing them from hydrolyzing carbohydrates into absorbable monosaccharides. This inhibition leads to decreased glucose absorption in the gastrointestinal tract, which is beneficial for controlling blood sugar levels in diabetic patients .

The compound can undergo degradation by gut microbiota, particularly by specific bacterial enzymes that can hydrolyze acarbose into acarviosin and glucose. This metabolic process highlights the dynamic interactions between acarbose and intestinal microbiota .

The biosynthesis of acarbose involves several enzymatic steps starting from valienamine, a precursor derived from the pentose phosphate pathway. Key enzymes involved include glycosyltransferases and pseudoglycosyltransferases that facilitate the assembly of acarbose from simpler sugar units. Recent studies have elucidated the complete biosynthetic pathway, identifying multiple enzymes crucial for its synthesis .

In laboratory settings, synthetic methods have been developed that utilize various organic solvents and catalysts to produce acarbose from its precursors. For example, condensation reactions in dichloromethane with specific acid catalysts have been employed to synthesize acarbose analogs .

Acarbose is primarily used in clinical settings for managing type 2 diabetes mellitus. Its ability to inhibit carbohydrate digestion makes it a valuable tool for controlling blood sugar levels post-meal. Additionally, it has been investigated for potential applications in managing conditions like hyperlipidemia and polycystic ovary syndrome due to its effects on lipid metabolism .

Recent research also suggests that acarbose may be beneficial in modifying gut microbiota composition, which could have implications for broader metabolic health beyond glycemic control .

Acarbose has been shown to interact with various medications, including digoxin and valproic acid, potentially decreasing their bioavailability when co-administered. Furthermore, when used alongside other hypoglycemic agents, there is an increased risk of hypoglycemia due to its synergistic effects on lowering blood glucose levels .

Studies also indicate that digestive enzymes can reduce the effectiveness of acarbose by breaking it down before it can exert its inhibitory effects on alpha-glucosidases .

Several compounds share structural or functional similarities with acarbose:

| Compound | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Miglitol | Sugar alcohol | Inhibits intestinal alpha-glucosidase | More potent than acarbose but similar side effects |

| Voglibose | Deoxynojirimycin analog | Inhibits alpha-glucosidase | Used primarily in Japan; fewer gastrointestinal side effects |

| Dextrose | Simple sugar | Provides quick energy; not an inhibitor | Commonly used as a carbohydrate source |

| Metformin | Biguanide | Decreases hepatic glucose production | Different mechanism; often used alongside acarbose |

Acarbose's uniqueness lies in its specific structural features that allow it to effectively mimic oligosaccharides while also being a reversible inhibitor of multiple carbohydrate-digesting enzymes. This dual action differentiates it from other compounds like miglitol and voglibose, which may target similar pathways but differ in their chemical structures and specific enzyme interactions .

The biosynthesis of acarbose in Actinoplanes species represents one of the most complex secondary metabolite pathways involving both cyclitol and aminosugar chemistry. The complete pathway involves multiple enzymatic steps that transform simple precursors into the final pseudotetrasaccharide structure [1] [2]. Understanding these pathways at the molecular level provides crucial insights into the production of this clinically important α-glucosidase inhibitor.

GDP-Valienol Biosynthesis: Cyclitol Modification Enzymes

The biosynthesis of GDP-valienol, the cyclitol component of acarbose, involves a sophisticated series of eight enzymatic transformations starting from sedoheptulose 7-phosphate [1] [2]. This pathway demonstrates remarkable enzymatic specificity and represents a unique branch of carbohydrate metabolism dedicated to pseudosugar formation.

Initial Cyclization and Phosphorylation Steps

The pathway begins with AcbC, a dehydroquinate synthase-like enzyme that catalyzes the cyclization of sedoheptulose 7-phosphate to form 2-epi-5-epi-valiolone [1] [3]. This cyclization reaction represents the first committed step in cyclitol biosynthesis and establishes the seven-membered carbocyclic framework characteristic of the valienol series compounds. The AcbC enzyme utilizes phosphoenolpyruvate as a cofactor and follows a mechanism similar to other DHQS enzymes but with specificity for the heptose phosphate substrate [4].

Following cyclization, AcbM functions as an ATP-dependent kinase that phosphorylates 2-epi-5-epi-valiolone at the C-7 position to generate 2-epi-5-epi-valiolone 7-phosphate [4] [5]. The AcbM enzyme belongs to the ROK family of kinases and exhibits strict substrate specificity for 2-epi-5-epi-valiolone, distinguishing it from related kinases in validamycin biosynthesis such as ValC, which phosphorylates valienone and validone but not 2-epi-5-epi-valiolone [5] [6]. This substrate specificity represents a key divergence point between the acarbose and validamycin biosynthetic pathways, despite both leading to similar valienamine-containing end products.

Stereochemical Modifications and Oxidoreduction

The next critical step involves AcbO, a 2-epimerase that converts 2-epi-5-epi-valiolone 7-phosphate to 5-epi-valiolone 7-phosphate [7]. This epimerization reaction occurs specifically at the C-2 position while maintaining the phosphate group at C-7. The AcbO enzyme operates without external cofactors and represents a novel class of epimerases acting on cyclitol phosphates [7]. The enzymatic mechanism remains unique among known epimerases, as the presence of the ketone group at C-1 appears essential for the epimerization process, preventing spontaneous keto-enol tautomerization under physiological conditions.

AcbL catalyzes the subsequent dehydration of 5-epi-valiolone 7-phosphate to form valienone 7-phosphate. This enzyme requires NADP+ as a cofactor and introduces the characteristic double bond between C-5 and C-6 that defines the valienone structure. The dehydration reaction is stereospecific and proceeds through an elimination mechanism that positions the alkene for subsequent reduction.

The reduction of valienone 7-phosphate to valienol 7-phosphate is catalyzed by AcbN, an NADPH-dependent reductase of the short-chain dehydrogenase family. This enzyme exhibits reversible activity and can interconvert between valienone 7-phosphate and valienol 7-phosphate depending on cofactor availability. The AcbN enzyme shows strict specificity for the 7-phosphate form and does not accept other phosphorylated isomers as substrates.

Terminal Phosphorylation and Nucleotidylation

The conversion of valienol 7-phosphate to GDP-valienol requires two additional enzymatic steps involving phosphorylation and nucleotidylation. AcbU functions as a bifunctional kinase/ATPase that phosphorylates valienol 7-phosphate at the C-1 position to generate valienol 1,7-diphosphate [1]. This enzyme exhibits both kinase activity toward valienol 7-phosphate and intrinsic ATPase activity, with valienol 7-phosphate being the preferred substrate over free valienol. The kinase activity of AcbU represents a unique two-step phosphorylation strategy rather than the single-step phosphomutase mechanism typically used in sugar metabolism.

AcbJ serves as a specific phosphatase that removes the C-7 phosphate group from valienol 1,7-diphosphate to yield valienol 1-phosphate [1]. This enzyme exhibits high specificity for the C-7 phosphate group and does not affect the C-1 phosphate, establishing the correct phosphorylation pattern for subsequent nucleotidylation. The dephosphorylation step precedes nucleotidylation and ensures proper substrate preparation for the final enzymatic transformation.

The terminal step in GDP-valienol biosynthesis involves AcbR, a cyclitol nucleotidyltransferase that converts valienol 1-phosphate to GDP-valienol [1]. AcbR exhibits high similarity to VldB from validamycin biosynthesis and shows marked preference for GTP as the nucleotidyl donor, although UTP can serve as an alternative substrate with reduced efficiency. The enzyme exhibits specificity for valienol 1-phosphate over other phosphorylated valienol isomers, confirming the importance of the dephosphorylation step catalyzed by AcbJ.

Glycosyltransferase-Mediated Assembly of 4-Amino-4,6-Dideoxyglucose

The formation of the aminosugar component of acarbose requires a four-step enzymatic sequence that transforms glucose 1-phosphate into the complex trisaccharide 4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose [1] [2]. This pathway involves both nucleotide sugar biosynthesis and glycosyltransferase reactions.

Nucleotide Sugar Formation

The initial step involves AcbA, a glucose-1-phosphate thymidylyltransferase that catalyzes the formation of dTDP-glucose from glucose 1-phosphate and dTTP [8]. This enzyme requires Mg2+ as a cofactor and produces dTDP-glucose and pyrophosphate. The reaction establishes the nucleotide sugar precursor necessary for subsequent modifications and represents the entry point into the aminodeoxyhexose biosynthetic pathway.

AcbB functions as a dTDP-glucose 4,6-dehydratase that converts dTDP-glucose to dTDP-4-dehydro-6-deoxyglucose [8]. This enzyme utilizes NAD+ as a cofactor and catalyzes the elimination of water between C-4 and C-6, creating the ketone intermediate that serves as the acceptor for amino group introduction. The dehydration reaction proceeds through a mechanism involving NAD+-dependent oxidation at C-4 followed by elimination of the C-6 hydroxyl group.

Amino Group Introduction

The introduction of the amino group is accomplished by AcbV, a dTDP-4-amino-4,6-dideoxy-D-glucose transaminase that catalyzes the conversion of dTDP-4-dehydro-6-deoxyglucose to dTDP-4-amino-4,6-dideoxyglucose [9] [8]. This enzyme requires pyridoxal phosphate as a cofactor and utilizes L-glutamate as the amino donor, producing 2-oxoglutarate as a coproduct. The transamination reaction proceeds through the formation of a Schiff base intermediate and results in the incorporation of the amino group at the C-4 position with retention of configuration.

Glycosyltransferase-Catalyzed Assembly

The final step in 4-amino-4,6-dideoxyglucose assembly involves AcbI, a glycosyltransferase that catalyzes the coupling reaction between dTDP-4-amino-4,6-dideoxyglucose and maltose to produce the trisaccharide 4-aminoDGG [1]. AcbI belongs to glycosyltransferase family 5 and exhibits strict specificity for maltose as the acceptor substrate, rejecting longer oligosaccharides such as maltotriose, maltotetraose, or maltopentaose. The enzyme requires Mg2+ as a cofactor and catalyzes the formation of an α-(1→4) glycosidic bond between the aminodideoxyhexose and the reducing end of maltose.

The specificity of AcbI for maltose represents a key difference from earlier feeding studies that suggested maltotriose as the source of the maltose moiety in acarbose [10] [11]. The biochemical characterization demonstrates that AcbI directly utilizes maltose rather than processing longer oligosaccharides, indicating that any incorporation of radiolabeled maltotriose in feeding experiments likely involved its conversion to maltose prior to enzymatic processing.

Pseudoglycosyltransferase (AcbS) Catalysis: C-N Bond Formation Mechanisms

The final assembly of acarbose involves the coupling of GDP-valienol with 4-aminoDGG through a C-N bond formation reaction catalyzed by AcbS, a pseudoglycosyltransferase enzyme [1] [2]. This reaction represents a unique example of non-glycosidic bond formation by an enzyme that shares structural similarity with conventional glycosyltransferases.

Enzyme Structure and Classification

AcbS belongs to glycosyltransferase family 5 and exhibits high structural similarity to glycogen/starch synthases, yet it catalyzes fundamentally different chemistry [1]. The enzyme adopts the characteristic GT-B fold typical of retaining glycosyltransferases but has evolved to recognize pseudosugar substrates and catalyze C-N bond formation rather than conventional glycosidic bond formation. Unlike typical GT family 5 members that are 350-550 amino acids in length, AcbS is significantly larger at over 700 amino acids, suggesting additional structural domains that may contribute to its unique catalytic function.

Catalytic Mechanism

The C-N bond formation catalyzed by AcbS proceeds through an SNi-like mechanism rather than the classical SN1 or SN2 mechanisms typically associated with glycosyltransferase reactions [3] [12] [13]. This mechanism involves the concerted participation of the olefinic moiety in GDP-valienol, which functionally replaces the role that an oxocarbenium ion would play in conventional glycosylation reactions. The absence of a ring oxygen in the pseudosugar substrate necessitates this alternative mechanistic pathway.

The reaction requires the amino group in 4-aminoDGG as an essential nucleophile, demonstrating that AcbS has evolved specific recognition for amino-containing acceptors [1]. When tested with non-amino acceptors such as maltotriose, AcbS shows no catalytic activity, confirming the requirement for a strong nucleophile in the coupling reaction. This specificity distinguishes AcbS from conventional glycosyltransferases and places it in the emerging class of pseudoglycosyltransferases.

Substrate Specificity and Recognition

AcbS exhibits strict substrate specificity for both donor and acceptor molecules [1]. The enzyme recognizes GDP-valienol as the exclusive donor substrate and cannot utilize conventional NDP-sugars such as GDP-glucose. This specificity is attributed to active site residues that have evolved to accommodate the unique structural features of the cyclitol pseudosugar, including the absence of a ring oxygen and the presence of the olefinic double bond.

The acceptor specificity of AcbS for 4-aminoDGG reflects the enzyme's evolution as a dedicated catalyst for acarbose biosynthesis [1]. The enzyme requires not only the amino functionality for nucleophilic attack but also the specific oligosaccharide structure of 4-aminoDGG for proper binding and catalysis. This dual specificity ensures that AcbS functions exclusively in acarbose biosynthesis and does not interfere with other cellular processes.

Stereochemical Outcome

The C-N bond formation catalyzed by AcbS occurs with retention of the anomeric configuration, consistent with the retaining mechanism typical of GT family 5 enzymes [1]. The product acarbose maintains the α-configuration at the pseudoanomeric carbon, which is critical for its biological activity as an α-glucosidase inhibitor. This stereochemical control demonstrates that despite the novel chemistry involved, AcbS maintains the fundamental stereochemical principles governing glycosyltransferase reactions.

Evolutionary Significance

AcbS represents the second biochemically characterized pseudoglycosyltransferase, following VldE from validamycin biosynthesis [14] [15]. While VldE belongs to GT family 20 and is similar to trehalose 6-phosphate synthase, AcbS belongs to GT family 5, indicating that pseudoglycosyltransferase activity has evolved independently in multiple glycosyltransferase families. Phylogenetic analysis reveals that AcbS homologs are widely distributed across bacterial species, with many associated with biosynthetic gene clusters for pseudooligosaccharide production [1].

The distribution of AcbS homologs suggests that C-N bond forming pseudoglycosyltransferases play important roles in bacterial secondary metabolism beyond acarbose biosynthesis [1]. Some AcbS homologs show greater similarity to GT family 1 enzymes, which typically catalyze reactions with inversion of configuration, suggesting that inverting pseudoglycosyltransferases may also exist and contribute to the diversity of pseudooligosaccharide natural products.

Purity

Physical Description

Color/Form

White to off-white powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-6.8

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Acarbose tablets are indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus./Included in US product label/

THERAPEUTIC CATEGORY: Antidiabetic

Pharmacology

MeSH Pharmacological Classification

ATC Code

A10 - Drugs used in diabetes

A10B - Blood glucose lowering drugs, excl. insulins

A10BF - Alpha glucosidase inhibitors

A10BF01 - Acarbose

Mechanism of Action

In contrast to sulfonylureas, acarbose does not enhance insulin secretion. The antihyperglycemic action of acarbose results from a competitive, reversible inhibition of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase enzymes. Pancreatic alpha-amylase hydrolyzes complex starches to oligosaccharides in the lumen of the small intestine, while the membrane-bound intestinal alpha-glucosidases hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the brush border of the small intestine. In diabetic patients, this enzyme inhibition results in a delayed glucose absorption and a lowering of postprandial hyperglycemia. Because its mechanism of action is different, the effect of acarbose to enhance glycemic control is additive to that of sulfonylureas, insulin or metformin when used in combination. In addition, acarbose diminishes the insulinotropic and weight-increasing effects of sulfonylureas. Acarbose has no inhibitory activity against lactase and consequently would not be expected to induce lactose intolerance.

Acarbose represents a pharmacological approach to achieving the metabolic benefits of a slower carbohydrate absorption in diabetes, by acting as a potent, competitive inhibitor of intestinal alpha-glucosidases. Acarbose molecules attach to the carbohydrate binding sites of alpha-glucosidases, with an affinity constant that is much higher than that of the normal substrate. Because of the reversible nature of the inhibitor-enzyme interaction, the conversion of oligosaccharides to monosaccharides is only delayed rather than completely blocked. Acarbose has the structural features of a tetrasaccharide and does not cross the enterocytes after ingestion. Thus, its pharmacokinetic properties are well suited to the pharmacological action directed exclusively towards the intestinal glucosidases. ...

The aim of the present study was to reveal the possible involvement of thyroid hormones in the antihyperglycaemic and antiperoxidative effects of acarbose. The effects of acarbose on changes in serum concentration of thyroid hormones, insulin and glucose in dexamethasone-induced type 2 diabetic mice were investigated. Simultaneously, changes in lipid peroxidation (LPO), reduced glutathione (GSH) content and the activity of associated endogenous anti-oxidant enzymes, such as superoxide dismuatase (SOD) and catalase (CAT), were investigated in renal and cardiac tissues, which are commonly affected in diabetes mellitus. Although administration of dexamethasone (1.0 mg/kg, i.m., for 22 days) caused hyperglycaemia with a parallel increase in serum insulin and tissue LPO, it decreased thyroid hormone concentrations and the activity of SOD and CAT. When dexamethasone-induced hyperglycemic mice were treated with acarbose (10 mg/kg per day, p.o., for 15 days), levels of thyroid hormones were increased and most of the abnormalities, including serum insulin and glucose levels, tissue LPO, SOD and CAT activity and GSH content, were reversed. These findings suggest the involvement of thyroid hormones in the mode of action of acarbose in amelioration of type 2 diabetes mellitus.

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Glycosidases [EC:3.2.1.-]

AMY [HSA:279 280] [KO:K01176]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Roughly half of an orally administered dose is excreted in the feces within 96 hours of administration. What little drug material is absorbed into the systemic circulation (approximately 34% of an orally administered dose) is excreted primarily by the kidneys, suggesting renal excretion would be a significant route of elimination if the parent drug was more readily absorbed - this is further supported by data in which approximately 89% of an intravenously administered dose of acarbose was excreted in the urine as active drug (in comparison to <2% following oral administration) within 48 hours.

In a study of 6 healthy men, less than 2% of an oral dose of acarbose was absorbed as active drug, while approximately 35% of total radioactivity from a 14C-labeled oral dose was absorbed. An average of 51% of an oral dose was excreted in the feces as unabsorbed drug-related radioactivity within 96 hours of ingestion. Because acarbose acts locally within the gastrointestinal tract, this low systemic bioavailability of parent compound is therapeutically desired.

Following oral dosing of healthy volunteers with 14C-labeled acarbose, peak plasma concentrations of radioactivity were attained 14-24 hours after dosing, while peak plasma concentrations of active drug were attained at approximately 1 hour. The delayed absorption of acarbose-related radioactivity reflects the absorption of metabolites that may be formed by either intestinal bacteria or intestinal enzymatic hydrolysis.

Acarbose is metabolized exclusively within the gastrointestinal tract, principally by intestinal bacteria, but also by digestive enzymes. A fraction of these metabolites (approximately 34% of the dose) was absorbed and subsequently excreted in the urine.

The fraction of acarbose that is absorbed as intact drug is almost completely excreted by the kidneys. When acarbose was given intravenously, 89% of the dose was recovered in the urine as active drug within 48 hours. In contrast, less than 2% of an oral dose was recovered in the urine as active (i.e., parent compound and active metabolite) drug. This is consistent with the low bioavailability of the parent drug.

For more Absorption, Distribution and Excretion (Complete) data for Acarbose (6 total), please visit the HSDB record page.

Metabolism Metabolites

Acarbose is metabolized exclusively within the gastrointestinal tract, principally by intestinal bacteria, but also by digestive enzymes. ... At least 13 metabolites have been separated chromatographically from urine specimens. The major metabolites have been identified as 4-methylpyrogallol derivatives (i.e., sulfate, methyl, and glucuronide conjugates). One metabolite (formed by cleavage of a glucose molecule from acarbose) also has alpha-glucosidase inhibitory activity. This metabolite, together with the parent compound, recovered from the urine, accounts for less than 2% of the total administered dose.

Wikipedia

Drug Warnings

Because of its mechanism of action, acarbose when administered alone should not cause hypoglycemia in the fasted or postprandial state. Sulfonylurea agents or insulin may cause hypoglycemia. Because acarbose given in combination with a sulfonylurea or insulin will cause a further lowering of blood glucose, it may increase the potential for hypoglycemia. Hypoglycemia does not occur in patients receiving metformin alone under usual circumstances of use, and no increased incidence of hypoglycemia was observed in patients when acarbose was added to metformin therapy. Oral glucose (dextrose), whose absorption is not inhibited by acarbose, should be used instead of sucrose (cane sugar) in the treatment of mild to moderate hypoglycemia. Sucrose, whose hydrolysis to glucose and fructose is inhibited by acarbose, is unsuitable for the rapid correction of hypoglycemia. Severe hypoglycemia may require the use of either intravenous glucose infusion or glucagon injection.

Gastrointestinal symptoms are the most common reactions to acarbose. ... In a one-year safety study, during which patients kept diaries of gastrointestinal symptoms, abdominal pain and diarrhea tended to return to pretreatment levels over time, and the frequency and intensity of flatulence tended to abate with time. The increased gastrointestinal tract symptoms in patients treated with acarbose are a manifestation of the mechanism of action of acarbose and are related to the presence of undigested carbohydrate in the lower GI tract. If the prescribed diet is not observed, the intestinal side effects may be intensified. If strongly distressing symptoms develop in spite of adherence to the diabetic diet prescribed, the doctor must be consulted and the dose temporarily or permanently reduced.

In long-term studies (up to 12 months, and including acarbose doses up to 300 mg t.i.d.) conducted in the United States, treatment-emergent elevations of serum transaminases (AST and/or ALT) above the upper limit of normal (ULN), greater than 1.8 times the ULN, and greater than 3 times the ULN occurred in 14%, 6%, and 3%, respectively, of acarbose-treated patients as compared to 7%, 2%, and 1%, respectively, of placebo-treated patients. Although these differences between treatments were statistically significant, these elevations were asymptomatic, reversible, more common in females, and, in general, were not associated with other evidence of liver dysfunction. In addition, these serum transaminase elevations appeared to be dose related. In US studies including acarbose doses up to the maximum approved dose of 100 mg t.i.d., treatment-emergent elevations of AST and/or ALT at any level of severity were similar between acarbose-treated patients and placebo-treated patients (p >/= 0.496).

For more Drug Warnings (Complete) data for Acarbose (16 total), please visit the HSDB record page.

Biological Half Life

The plasma elimination half-life of acarbose activity is approximately 2 hours in healthy volunteers.

Use Classification

Methods of Manufacturing

Storage Conditions

Interactions

In a single-centre, placebo-controlled, clinical study, the influence of an antacid containing magnesium hydroxide and aluminium hydroxide (Maalox 70; 10 mL) on the pharmacodynamics of the oral antidiabetic drug acarbose (Glucobay 100, Bay g 5421, CAS 56180; 100 mg) was tested in 24 healthy male volunteers. The drugs were given alone or in combination and were compared with placebo. Volunteers were randomized into four different treatment groups. The daily medication over 4 days was 1 x 1 placebo tablet, or 1 x 1 tablet containing 100 mg acarbose, or 1 x 1 tablet containing 100 mg acarbose plus 10 mL antacid suspension, or 1 x 1 placebo tablet plus 10 ml antacid suspension, interrupted by wash-out phases of 6-10 days between successive treatments. Efficacy was assessed on the basis of postprandial blood glucose and serum insulin levels after administration of 75 g sucrose, and was measured as maximal concentrations and 'area under the curve' (0-4 hr). No influence of the antacid on the blood glucose and insulin-lowering effect of acarbose could be detected. Hence, there does not appear to be a significant interaction between acarbose and the antacid tested. Antacids similar to that tested do not need to be classified as a contraindication when used in combination with acarbose.

To investigate whether treatment with acarbose alters the pharmacokinetics (PK) of coadministered rosiglitazone. Sixteen healthy volunteers (24-59-years old) received a single 8-mg dose of rosiglitazone on day 1, followed by 7 days of repeat dosing with acarbose [100 mg three times daily (t.i.d.) with meals]. On the last day of acarbose t.i.d. dosing (day 8), a single dose of rosiglitazone was given with the morning dose of acarbose. PK profiles following rosiglitazone dosing on days 1 and 8 were compared, and point estimates (PE) and associated 95% confidence intervals (CI) were calculated. Rosiglitazone absorption [as measured with peak plasma concentration (Cmax) and time to peak concentration (Tmax)] was unaffected by acarbose. The area under the concentration-time curve from time zero to infinity [AUC(0-infinity)] was on average 12% lower (95% CI-21%, -2%) during rosiglitazone + acarbose coadministration and was accompanied by an approximate 1-hr (23%) reduction in terminal elimination half-life (4.9 hr versus 3.8 hr). This small decrease in AUC(0-infinity) appears to be due to an alteration in systemic clearance of rosiglitazone and not changes in absorption. These observed changes in AUC(0-infinity) and half-life are not likely to be clinically relevant. Coadministration of rosiglitazone and acarbose was well tolerated. Acarbose administered at therapeutic doses has a small, but clinically insignificant, effect on rosiglitazone pharmacokinetics.

Dates

2: Gu S, Shi J, Tang Z, Sawhney M, Hu H, Shi L, Fonseca V, Dong H. Comparison of glucose lowering effect of metformin and acarbose in type 2 diabetes mellitus: a meta-analysis. PLoS One. 2015 May 11;10(5):e0126704. doi: 10.1371/journal.pone.0126704. eCollection 2015. Review. PubMed PMID: 25961824; PubMed Central PMCID: PMC4427275.

3: Zhang YY, Hou LQ, Zhao TY. Effects of acarbose on polycystic ovary syndrome: a meta-analysis. Exp Clin Endocrinol Diabetes. 2014 Jun;122(6):373-8. doi: 10.1055/s-0034-1375676. Epub 2014 Jun 18. Review. PubMed PMID: 24941435.

4: Kim S, Jang IJ, Shin D, Shin DS, Yoon S, Lim KS, Yu KS, Li J, Zhang H, Liu Y, Brendel E, Blode H, Wang Y. Investigation of bioequivalence of a new fixed-dose combination of acarbose and metformin with the corresponding loose combination as well as the drug-drug interaction potential between both drugs in healthy adult male subjects. J Clin Pharm Ther. 2014 Aug;39(4):424-31. doi: 10.1111/jcpt.12166. Epub 2014 May 8. PubMed PMID: 24806030.

5: Wang G, Liu J, Yang N, Gao X, Fan H, Xu Y, Yang W. MARCH2: comparative assessment of therapeutic effects of acarbose and metformin in newly diagnosed type 2 diabetes patients. PLoS One. 2014 Aug 22;9(8):e105698. doi: 10.1371/journal.pone.0105698. eCollection 2014. PubMed PMID: 25148570; PubMed Central PMCID: PMC4141807.

6: Li Y, Tong Y, Zhang Y, Huang L, Wu T, Tong N. Acarbose monotherapy and weight loss in Eastern and Western populations with hyperglycaemia: an ethnicity-specific meta-analysis. Int J Clin Pract. 2014 Nov;68(11):1318-32. doi: 10.1111/ijcp.12467. Epub 2014 May 23. Review. PubMed PMID: 24853116.

7: Hu R, Li Y, Lv Q, Wu T, Tong N. Acarbose Monotherapy and Type 2 Diabetes Prevention in Eastern and Western Prediabetes: An Ethnicity-specific Meta-analysis. Clin Ther. 2015 Aug;37(8):1798-812. doi: 10.1016/j.clinthera.2015.05.504. Epub 2015 Jun 26. Review. PubMed PMID: 26118669.

8: Su B, Liu H, Li J, Sunli Y, Liu B, Liu D, Zhang P, Meng X. Acarbose treatment affects the serum levels of inflammatory cytokines and the gut content of bifidobacteria in Chinese patients with type 2 diabetes mellitus. J Diabetes. 2015 Sep;7(5):729-39. doi: 10.1111/1753-0407.12232. Epub 2015 Jan 15. PubMed PMID: 25327485.

9: Derosa G, Franzetti I, Querci F, D'Angelo A, Maffioli P. Effect of Acarbose on Glycemic Variability in Patients with Poorly Controlled Type 2 Diabetes Mellitus Receiving Stable Background Therapy: A Placebo-Controlled Trial. Pharmacotherapy. 2015 Nov;35(11):983-90. doi: 10.1002/phar.1648. Epub 2015 Nov 2. PubMed PMID: 26598090.

10: Standl E, Theodorakis MJ, Erbach M, Schnell O, Tuomilehto J. On the potential of acarbose to reduce cardiovascular disease. Cardiovasc Diabetol. 2014 Apr 16;13:81. doi: 10.1186/1475-2840-13-81. Review. PubMed PMID: 24742256; PubMed Central PMCID: PMC3996310.

11: Singh R, Rand JS, Coradini M, Morton JM. Effect of acarbose on postprandial blood glucose concentrations in healthy cats fed low and high carbohydrate diets. J Feline Med Surg. 2015 Oct;17(10):848-57. doi: 10.1177/1098612X14556559. Epub 2014 Oct 24. PubMed PMID: 25344379.

12: Wang JS, Huang CN, Hung YJ, Kwok CF, Sun JH, Pei D, Yang CY, Chen CC, Lin CL, Sheu WH; acarbose/metformin fixed-dose combination study investigators. Acarbose plus metformin fixed-dose combination outperforms acarbose monotherapy for type 2 diabetes. Diabetes Res Clin Pract. 2013 Oct;102(1):16-24. doi: 10.1016/j.diabres.2013.08.001. Epub 2013 Aug 15. PubMed PMID: 23993469.

13: Weng J, Soegondo S, Schnell O, Sheu WH, Grzeszczak W, Watada H, Yamamoto N, Kalra S. Efficacy of acarbose in different geographical regions of the world: analysis of a real-life database. Diabetes Metab Res Rev. 2015 Feb;31(2):155-67. doi: 10.1002/dmrr.2576. Epub 2014 Oct 12. PubMed PMID: 25044702.

14: Wang MM, Lin S, Chen YM, Shu J, Lu HY, Zhang YJ, Xie RY, Zeng LY, Mu PW. Saxagliptin is similar in glycaemic variability more effective in metabolic control than acarbose in aged type 2 diabetes inadequately controlled with metformin. Diabetes Res Clin Pract. 2015 Jun;108(3):e67-70. doi: 10.1016/j.diabres.2015.02.022. Epub 2015 Mar 13. PubMed PMID: 25841300.

15: Cheng X, Peng WF, Huang L, Zhang B, Li KT. A novel osmolality-shift fermentation strategy for improving acarbose production and concurrently reducing byproduct component C formation by Actinoplanes sp. A56. J Ind Microbiol Biotechnol. 2014 Dec;41(12):1817-21. doi: 10.1007/s10295-014-1520-6. Epub 2014 Oct 9. PubMed PMID: 25297470.

16: Jalalvand F, Amoli MM, Yaghmaei P, Kimiagar M, Ebrahim-Habibi A. Acarbose versus trans-chalcone: comparing the effect of two glycosidase inhibitors on obese mice. Arch Endocrinol Metab. 2015 Jun;59(3):202-9. doi: 10.1590/2359-3997000000038. PubMed PMID: 26154086.

17: Joshi SR, Ramachandran A, Chadha M, Chatterjee S, Rathod R, Kalra S. Acarbose plus metformin fixed-dose combination in the management of type 2 diabetes. Expert Opin Pharmacother. 2014 Aug;15(11):1611-20. doi: 10.1517/14656566.2014.932771. Epub 2014 Jun 25. Review. PubMed PMID: 24963542.

18: Tamasawa A, Mochizuki K, Hariya N, Saito M, Ishida H, Doguchi S, Yanagiya S, Osonoi T. Hydrogen gas production is associated with reduced interleukin-1β mRNA in peripheral blood after a single dose of acarbose in Japanese type 2 diabetic patients. Eur J Pharmacol. 2015 Sep 5;762:96-101. doi: 10.1016/j.ejphar.2015.04.051. Epub 2015 May 9. PubMed PMID: 25962664.

19: Lee MY, Choi DS, Lee MK, Lee HW, Park TS, Kim DM, Chung CH, Kim DK, Kim IJ, Jang HC, Park YS, Kwon HS, Lee SH, Shin HK. Comparison of acarbose and voglibose in diabetes patients who are inadequately controlled with basal insulin treatment: randomized, parallel, open-label, active-controlled study. J Korean Med Sci. 2014 Jan;29(1):90-7. doi: 10.3346/jkms.2014.29.1.90. Epub 2013 Dec 26. PubMed PMID: 24431911; PubMed Central PMCID: PMC3890482.

20: Rocha-Honor E, Polo-Romero FJ, Sánchez-Beteta P, Martínez-Peguero J, Santisteban-López Y, Beato-Pérez JL. [Acarbose and propofol: a dangerous combination?]. Rev Esp Anestesiol Reanim. 2014 Feb;61(2):109-11. doi: 10.1016/j.redar.2012.11.003. Epub 2012 Dec 29. Spanish. PubMed PMID: 23276378.